Technical Monograph: Biological Profiling of Pyrrolidinyl Quinoxalinone Architectures
Technical Monograph: Biological Profiling of Pyrrolidinyl Quinoxalinone Architectures
Executive Summary
The fusion of a quinoxalinone core with a pyrrolidinyl moiety represents a privileged scaffold in modern medicinal chemistry. While the quinoxalinone backbone provides a planar, electron-deficient platform capable of
This guide dissects the biological activity of these derivatives, specifically focusing on their dual-role capability as Tyrosine Kinase Inhibitors (VEGFR-2/EGFR) in oncology and DNA Gyrase Inhibitors in antimicrobial applications.
Structural Basis of Activity (SAR)
The biological potency of pyrrolidinyl quinoxalinones is not accidental; it is a result of precise molecular engineering.
-
The Quinoxalinone Core: Acts as the "hinge binder" in kinase domains. The nitrogen atoms (N1, N4) often serve as hydrogen bond acceptors.
-
The Pyrrolidine Ring: Typically attached at the C2 or C3 position (or via a sulfonyl linker). It projects into the solvent-exposed region of the binding pocket or the ribose-binding pocket, improving pharmacokinetic properties (solubility) and metabolic stability compared to acyclic amines.
-
Substituents (R-groups): Electron-withdrawing groups (e.g., -Cl, -NO2) on the benzenoid ring (positions 6,7) generally enhance potency by altering the electronic distribution of the core, increasing binding affinity to the enzyme active site.
Visualization: SAR Logic Map
Figure 1: Structural dissection of the pharmacophore. The interplay between the core, linker, and pyrrolidine tail dictates the biological profile.
Primary Biological Targets & Mechanisms
Oncology: Angiogenesis and Proliferation
The primary mechanism in cancer therapy involves the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) .
-
Mechanism: These derivatives function as Type I or Type II ATP-competitive inhibitors. The quinoxalinone core mimics the adenine ring of ATP, occupying the nucleotide-binding cleft.
-
Downstream Effect: Blockade of VEGFR-2 autophosphorylation prevents the activation of the RAF/MEK/ERK pathway, leading to:
-
G2/M Phase Arrest: Disruption of tubulin dynamics or checkpoint inhibition.
-
Apoptosis: Upregulation of Bax and downregulation of Bcl-2.
-
Anti-angiogenesis: Inhibition of endothelial cell tube formation.
-
Antimicrobial: DNA Replication Blockade
In bacterial models (e.g., S. aureus, E. coli), these derivatives target DNA Gyrase (Topoisomerase II) .
-
Mechanism: The planar system intercalates into bacterial DNA or binds to the GyrB subunit of DNA gyrase, stabilizing the cleavable complex and preventing DNA religation. This leads to the accumulation of double-strand breaks and bacterial cell death.
Visualization: VEGFR-2 Signaling Blockade
Figure 2: Mechanistic intervention point.[1][2][3][4][5][6][7][8][9][10] The derivative blocks ATP binding at VEGFR-2, halting downstream PI3K/Akt and MAPK cascades.
Quantitative Data Summary
The following data aggregates potency metrics from key studies on pyrrolidinyl quinoxalinone derivatives.
| Target / Cell Line | Compound Class | Activity Metric (IC50 / MIC) | Reference Standard |
| VEGFR-2 (Kinase) | 3-styryl-quinoxalinones | 0.19 ± 0.009 µM | Erlotinib (0.037 µM) |
| MCF-7 (Breast Cancer) | 1,3-dithiolo-quinoxaline | 3.82 µM | Doxorubicin (0.349 µM) |
| HCT-116 (Colon Cancer) | Pyrrolo[1,2-a]quinoxaline | 2.5 µM | A6730 (Ref Inhibitor) |
| S. aureus (Bacteria) | 3-(pyrrolidin-1-yl) deriv. | 3.91 µg/mL | Ciprofloxacin (7.8 µg/mL) |
| E. cloacae (Bacteria) | 3-(pyrrolidin-1-yl) deriv.[8] | 15.6 µg/mL | Ciprofloxacin (15.6 µg/mL) |
| DNA Gyrase | Hybrid Quinoxaline | 26.57 µM | Ciprofloxacin |
Data synthesized from sources [1, 2, 3].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific rigor, the following protocols include built-in validation steps.
Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: Determine the IC50 of a pyrrolidinyl quinoxalinone derivative against VEGFR-2.
Reagents:
-
Recombinant human VEGFR-2 kinase domain.
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP (10 µM final, near Km).
-
33P-ATP or ADP-Glo reagent (Promega).
Workflow:
-
Preparation: Dilute compounds in DMSO (Start at 10 mM, serial dilution 1:3). Final DMSO concentration in assay < 1%.
-
Incubation: Mix Kinase (5 ng/well), Substrate (0.2 mg/mL), and Compound in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA). Incubate 10 min at RT.
-
Initiation: Add Mg/ATP cocktail. Incubate 45 min at 30°C.
-
Termination: Stop reaction with 0.5% phosphoric acid (for radiometric) or ADP-Glo reagent.
-
Detection: Measure radioactivity (scintillation) or Luminescence.
Validation Criteria (Self-Check):
-
Z-Factor: Must be > 0.5.
-
Positive Control: Sorafenib must yield IC50 ~30-90 nM.
-
Negative Control: DMSO only (0% Inhibition).
-
Background: No enzyme control must be < 5% of max signal.
Protocol B: Chemical Synthesis (Nucleophilic Substitution)
Objective: Install the pyrrolidine ring onto the quinoxalinone core.
Reaction: 2-chloro-3-substituted-quinoxaline + Pyrrolidine -> 2-pyrrolidinyl-3-substituted-quinoxaline
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of 2-chloro-quinoxaline derivative in anhydrous DMF (Dimethylformamide).
-
Base Addition: Add 2.5 eq of K2CO3 (Potassium Carbonate) to scavenge HCl.
-
Nucleophile Addition: Add 1.2 eq of Pyrrolidine dropwise at 0°C.
-
Reflux: Heat to 80-100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup: Pour into ice water. Precipitate forms. Filter and wash with cold water.
-
Purification: Recrystallization from Ethanol.
Validation Criteria:
-
1H NMR: Look for pyrrolidine multiplet signals at
1.9-2.0 ppm (4H) and 3.6-3.8 ppm (4H). -
Yield: Expected > 75%.
Visualization: Experimental Workflow
Figure 3: Synthetic pathway for the generation of the target scaffold.
References
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]
-
A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents. ResearchGate. Available at: [Link]
-
A new class of anti-proliferative activity and apoptotic inducer... 1,3-dithiolo[4,5-b]quinoxaline derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI Molecules. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxalinone (Part II). Discovery of (Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivates as potent VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
